Alk2-IN-5
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Overview
Description
Alk2-IN-5 is a pyrazolopyrimidine compound that serves as an inhibitor of activin receptor-like kinase 2 (ALK2) and fibroblast growth factor receptor (FGFR). This compound is primarily used in research to target disorders linked with the activity of these receptors, including various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alk2-IN-5 involves the formation of the pyrazolopyrimidine core. The preparation method typically includes the following steps:
Formation of the Pyrazolopyrimidine Core: This involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its activity and selectivity towards ALK2 and FGFR.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Alk2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Alk2-IN-5 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of ALK2 and FGFR in various cancer types, providing insights into potential therapeutic approaches.
Bone Morphogenetic Protein (BMP) Signaling: this compound is used to investigate the role of ALK2 in BMP signaling pathways, which are crucial for bone development and repair.
Fibrodysplasia Ossificans Progressiva (FOP): The compound is studied for its potential to treat FOP, a rare genetic disorder characterized by abnormal bone formation.
Myelofibrosis: this compound is explored for its ability to improve anemia in patients with myelofibrosis by inhibiting ALK2 and reducing hepcidin levels.
Mechanism of Action
Alk2-IN-5 exerts its effects by inhibiting the kinase activity of ALK2. This inhibition occurs through the binding of this compound to the ATP-binding site of ALK2, preventing the phosphorylation of downstream signaling molecules such as SMAD1/5. This leads to the suppression of BMP signaling pathways, which are involved in various biological processes, including bone formation and cancer progression .
Comparison with Similar Compounds
Dorsomorphin: The first known inhibitor of ALK2, discovered from in vivo screening of a chemical library.
LDN-193189: An improved version of Dorsomorphin with better metabolic stability and selectivity.
K02288: Another ALK2 inhibitor with a different scaffold, showing improved solubility and cell potency.
Uniqueness of Alk2-IN-5: this compound is unique due to its dual inhibition of ALK2 and FGFR, making it a valuable tool for studying disorders linked with both receptors. Its specific pyrazolopyrimidine structure also contributes to its potency and selectivity .
Properties
Molecular Formula |
C24H32N8O2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+ |
InChI Key |
MXDCACLUETVZNL-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Canonical SMILES |
CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Origin of Product |
United States |
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